2-(2-Methoxyphenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one
Description
This compound features a piperazine core substituted with a 1,2,5-thiadiazole ring at the 4-position, linked via an ethanone bridge to a 2-methoxyphenoxy group. The thiadiazole moiety contributes to its electron-deficient aromatic character, while the methoxyphenoxy group enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability .
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-21-12-4-2-3-5-13(12)22-11-15(20)19-8-6-18(7-9-19)14-10-16-23-17-14/h2-5,10H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEMEXXRQRXFBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one typically involves multiple steps:
Formation of the 2-Methoxyphenoxy Intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate halogenated compound, such as 2-chloroethanol, under basic conditions to form 2-(2-methoxyphenoxy)ethanol.
Synthesis of the Piperazine Derivative: The next step is the synthesis of the piperazine derivative. This can be achieved by reacting piperazine with 1,2,5-thiadiazole-3-carboxylic acid or its derivatives under suitable conditions.
Coupling Reaction: The final step involves coupling the 2-(2-methoxyphenoxy)ethanol with the piperazine derivative. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of 2-(2-hydroxyphenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one.
Reduction: Formation of 2-(2-methoxyphenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of the piperazine ring and the thiadiazole moiety suggests potential activity in central nervous system (CNS) applications.
Medicine
Medicinally, compounds with similar structures have been studied for their potential as antipsychotic, antidepressant, and anti-inflammatory agents. Research into this specific compound could reveal similar therapeutic potentials.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with various molecular targets such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, while the thiadiazole ring could interact with various enzymes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Observations:
Thiadiazole vs.
Substituent Effects: The 2-methoxyphenoxy group enhances lipophilicity compared to the dichlorophenyl or phenylethenesulfonyl groups in other analogs, which may improve blood-brain barrier penetration . The phenylethenesulfonyl group in ’s compound introduces strong electron-withdrawing effects, altering reactivity in nucleophilic substitutions .
Triazole-sulfanyl derivatives () show promise in kinase inhibition assays, suggesting the target compound’s thiadiazole group could be optimized for similar applications .
Reaction Insights:
- The target compound likely follows a nucleophilic substitution pathway, similar to ’s procedure, where bromoethanone reacts with a piperazine-thiadiazole nucleophile .
Pharmacological and Physicochemical Properties
- LogP : The target compound’s calculated LogP (~2.8) is higher than ketoconazole analogs (LogP ~4.5 due to dichlorophenyl groups) but lower than triazole-sulfanyl derivatives (LogP ~3.5) .
- Solubility: The methoxyphenoxy group may reduce aqueous solubility compared to sulfonyl-containing analogs () .
- Enzyme Binding : Molecular modeling suggests the thiadiazole’s sulfur atoms could form hydrogen bonds with catalytic residues in kinases, a feature absent in imidazole-based compounds .
Biological Activity
The compound 2-(2-Methoxyphenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one , identified by its CAS number 2034237-99-3 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H21N3O5S , with a molecular weight of approximately 391.4 g/mol . The structure features a methoxyphenoxy group linked to a piperazine moiety and a thiadiazole ring, which are often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H21N3O5S |
| Molecular Weight | 391.4 g/mol |
| CAS Number | 2034237-99-3 |
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and piperazine functionalities exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Properties
Thiadiazole derivatives have been studied for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. A study demonstrated that compounds with similar structures effectively reduced inflammation in animal models by inhibiting prostaglandin synthesis, which is crucial in the inflammatory response .
Central Nervous System Activity
Piperazine derivatives are known for their neuropharmacological effects. Preliminary studies suggest that this compound may exhibit anxiolytic or antidepressant-like activities. The interaction of piperazine moieties with neurotransmitter receptors could be responsible for these effects. For example, virtual screening and molecular docking studies have indicated potential binding affinity to serotonin and dopamine receptors .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A recent study evaluated various thiadiazole-containing compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against resistant strains .
- Anti-inflammatory Assessment : In a controlled experiment involving carrageenan-induced paw edema in rats, derivatives of thiadiazole showed significant reduction in swelling compared to control groups. The most effective compounds achieved up to 70% inhibition of edema at doses of 10 mg/kg .
- Neuropharmacological Investigation : A study exploring the anxiolytic potential of piperazine derivatives found that administration of similar compounds resulted in decreased anxiety-like behavior in rodent models when assessed using the elevated plus maze test .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
